molecular formula C64H102O33 B14866081 (2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4R,5R,6S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4S)-3,4-dihydroxy-4-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4R,5R,6S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4S)-3,4-dihydroxy-4-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

Cat. No.: B14866081
M. Wt: 1399.5 g/mol
InChI Key: MEJLHBIJJUJKRK-PWJMFAQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polygalasaponin XLIX is a triterpenoid saponin isolated from the roots of Polygala japonica. It is known for its complex structure, which includes multiple sugar moieties attached to a triterpene aglycone. This compound is part of a larger group of saponins that have been studied for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Polygalasaponin XLIX is typically isolated from natural sources rather than synthesized due to its complex structure. The isolation process involves several steps:

Industrial Production Methods

Industrial production of Polygalasaponin XLIX is not common due to the complexity of its structure and the difficulty in synthesizing it. Most of the compound used in research is obtained through extraction and purification from natural sources.

Chemical Reactions Analysis

Types of Reactions

Polygalasaponin XLIX can undergo several types of chemical reactions, including:

    Hydrolysis: Breaking down the glycosidic bonds to release the sugar moieties.

    Oxidation and Reduction: Modifying the triterpene aglycone structure.

    Substitution: Replacing functional groups on the aglycone or sugar moieties.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions are used to hydrolyze the glycosidic bonds.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

    Hydrolysis: Produces the triterpene aglycone and various sugar units.

    Oxidation and Reduction: Leads to modified triterpene structures with different functional groups.

Scientific Research Applications

    Chemistry: Used as a model compound to study the structure-activity relationship of saponins.

    Biology: Investigated for its effects on cell membranes and its potential as a natural surfactant.

    Medicine: Explored for its anti-inflammatory, neuroprotective, and anti-cancer properties.

    Industry: Potential use in the formulation of natural products and cosmetics due to its surfactant properties.

Mechanism of Action

Polygalasaponin XLIX exerts its effects through several mechanisms:

Comparison with Similar Compounds

Polygalasaponin XLIX is unique due to its specific sugar moieties and triterpene structure. Similar compounds include:

These compounds share similar biological activities but differ in their specific interactions and potency due to structural variations.

Properties

Molecular Formula

C64H102O33

Molecular Weight

1399.5 g/mol

IUPAC Name

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4R,5R,6S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4S)-3,4-dihydroxy-4-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid

InChI

InChI=1S/C64H102O33/c1-24-34(69)40(75)47(95-52-45(80)41(76)46(25(2)90-52)94-50-42(77)37(72)31(20-86-50)93-55-48(81)64(85,23-88-55)22-87-51-43(78)38(73)35(70)29(18-65)91-51)54(89-24)97-57(84)62-13-12-58(3,4)16-27(62)26-8-9-32-59(5)17-28(68)49(96-53-44(79)39(74)36(71)30(19-66)92-53)61(7,56(82)83)33(59)10-11-60(32,6)63(26,21-67)15-14-62/h8,24-25,27-55,65-81,85H,9-23H2,1-7H3,(H,82,83)/t24-,25-,27-,28-,29+,30+,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41-,42+,43+,44+,45+,46-,47+,48-,49-,50-,51+,52-,53-,54-,55-,59+,60+,61-,62-,63-,64+/m0/s1

InChI Key

MEJLHBIJJUJKRK-PWJMFAQSSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O[C@H]1[C@@H]([C@](CO1)(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)OC1C(C(CO1)(COC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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